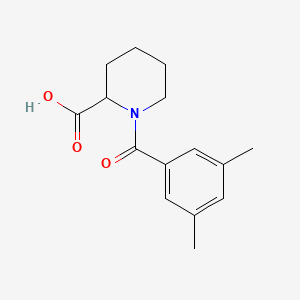

![molecular formula C26H30N4O2 B2515453 1-(4-etilfenil)-4-{1-[2-oxo-2-(piperidin-1-il)etil]-1H-1,3-benzodiazol-2-il}pirrolidin-2-ona CAS No. 912903-90-3](/img/structure/B2515453.png)

1-(4-etilfenil)-4-{1-[2-oxo-2-(piperidin-1-il)etil]-1H-1,3-benzodiazol-2-il}pirrolidin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

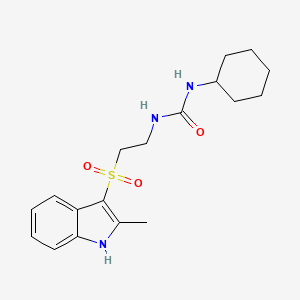

1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.

BenchChem offers high-quality 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- STK884145 exhibe un alto potencial citotóxico contra varias líneas celulares de leucemia, incluyendo K562, HL60, U937, U266 y Jurkat . Los investigadores han explorado su uso como un posible agente antitumoral, particularmente en la terapia de la leucemia.

- El compuesto pertenece a la clase heterocíclica del indol, que ha atraído la atención por sus diversas actividades biológicas. Los derivados del indol sirven como intermediarios para varios heterociclos, incluyendo agentes antivirales, antiparasitarios y antitumorales .

- STK884145 ha sido sintetizado a través de una vía de múltiples pasos a partir de 2-fenilindol. Su estructura ha sido caracterizada utilizando técnicas como FTIR, 1H-NMR, 13C-NMR y análisis espectral HRMS .

- Los investigadores han explorado la actividad farmacológica de STK884145, particularmente en el contexto de la quimioterapia contra el cáncer. Su estructura única de benzimidazolil-piperidinil-bencilfenilindol contribuye a sus potenciales efectos terapéuticos .

- Como una extensión de trabajos anteriores, los científicos han sintetizado STK884145 como un nuevo análogo del 3-{4-[(4-(2-oxo-2,3-dihidro-1H-benzimidazol-1-il)piperidin-1-il)bencil]}-2-fenilindol previamente identificado. Esta sustitución tiene como objetivo mejorar sus propiedades anticancerígenas .

Actividad Anticancerígena

Derivados del Indol

Caracterización Estructural

Potencial Farmacológico

Desarrollo de Nuevos Análogos

En resumen, STK884145 tiene un gran potencial como agente anticancerígeno, y su estructura única justifica una investigación continua. Los investigadores están explorando activamente sus posibles aplicaciones en terapia contra el cáncer y más allá . 🌟

Mecanismo De Acción

Target of Action

Similar compounds have shown high cytotoxic potential against various leukemia cell lines . Therefore, it’s plausible that STK884145 may also target leukemia cells or related pathways.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that stk884145 might interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity and triggering a series of biochemical reactions .

Biochemical Pathways

Similar compounds have been reported to have antiproliferative activity, suggesting that they may affect cell division and growth pathways

Result of Action

Similar compounds have shown high cytotoxic potential against various leukemia cell lines , suggesting that STK884145 might also have similar effects.

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-2-19-10-12-21(13-11-19)29-17-20(16-24(29)31)26-27-22-8-4-5-9-23(22)30(26)18-25(32)28-14-6-3-7-15-28/h4-5,8-13,20H,2-3,6-7,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZQIUQVGEROE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![4-{4-[3-(4-chlorophenoxy)propyl]piperazino}-1H-indole](/img/structure/B2515375.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)